molecular formula C19H21NO6 B10858574 Oxodipine CAS No. 119914-33-9

Oxodipine

Cat. No.: B10858574
CAS No.: 119914-33-9
M. Wt: 359.4 g/mol
InChI Key: MSOAVHHAZCMHDI-UHFFFAOYSA-N
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Description

Oxodipine, also known by its IUPAC name Dimethyl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a calcium channel blocker. It is part of the dihydropyridine class of compounds and is primarily used in the treatment of cardiovascular diseases, particularly hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxodipine typically involves the reaction of 2,3-dimethoxybenzaldehyde with appropriate reagents to form the intermediate aldehyde. This intermediate is then subjected to further reactions to yield this compound . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the compound. Advanced techniques such as continuous flow synthesis may be employed to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Oxodipine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Oxodipine has a wide range of scientific research applications:

Mechanism of Action

Oxodipine exerts its effects by blocking L-type calcium channels, which are voltage-gated channels found in the smooth muscle cells of the cardiovascular system. By inhibiting these channels, this compound reduces the influx of calcium ions, leading to relaxation of vascular smooth muscle and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Oxodipine

This compound is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its benzodioxole moiety differentiates it from other dihydropyridines, potentially offering unique therapeutic advantages .

Properties

CAS No.

119914-33-9

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3

InChI Key

MSOAVHHAZCMHDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C

Origin of Product

United States

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